7,8-diaminononanoate is primarily derived from the metabolism of L-alanine and other precursors in organisms such as Escherichia coli and Bacillus subtilis. It is classified as an amino acid and a fatty acid derivative, and it plays a significant role in the biotin biosynthetic pathway. The compound is considered a non-proteinogenic amino acid due to its specific functional roles in metabolic pathways rather than in protein synthesis.
The synthesis of 7,8-diaminononanoate occurs through several enzymatic steps:
The enzymatic reactions are highly regulated and involve substrate specificity that ensures efficient conversion at each step. Kinetic studies have shown that variations in enzyme activity can significantly affect the yield of 7,8-diaminononanoate .
The molecular structure of 7,8-diaminononanoate consists of a linear chain with nine carbon atoms, two amino groups located on the seventh and eighth carbons, and a carboxylic acid functional group at one end. The structural formula can be represented as follows:
Kinetic parameters for these reactions have been characterized using spectrophotometric assays that monitor product formation and substrate consumption over time .
The mechanism by which 7,8-diaminononanoate functions in biotin synthesis involves several key steps:
Studies utilizing kinetic crystallography have provided insights into these mechanisms by visualizing enzyme-substrate interactions at atomic resolution .
Relevant analyses indicate that variations in pH can influence its solubility and reactivity profiles significantly.
7,8-diaminononanoate serves several important roles in scientific research:
7,8-Diaminononanoate (systematic IUPAC name: 7,8-diaminononanoic acid) is a nine-carbon α-amino carboxylic acid featuring amino groups at the C7 and C8 positions. Its molecular formula is C₉H₂₀N₂O₂, with an average molecular weight of 188.27 g/mol and a monoisotopic mass of 188.1525 Da [1] [4]. The compound exists in multiple protonation states depending on pH, with the fully deprotonated form (conjugate base) designated as 7,8-diaminononanoate (CHEBI:17830) and the zwitterionic form as 7,8-diaminononanoic acid (CHEBI:2247) [2] [9]. Its linear structure can be represented by the SMILES notation CC(N)C(N)CCCCCC(O)=O
, confirming the branched alkyl chain with adjacent amine functionalities [4].
This molecule is classified as a medium-chain fatty acid (aliphatic tail: 9 carbons) and an amino fatty acid due to the presence of both carboxylate and amine functional groups [4] [5]. It exhibits Bronsted acid-base properties, acting as both a proton donor and acceptor, with predicted pKa values of 4.73 (carboxyl group) and 9.97 (amine groups) [4]. The compound is highly soluble in aqueous solutions due to its polar functional groups, though solubility is influenced by temperature, pH, and solvent interactions [5].
Table 1: Nomenclature and Identifiers for 7,8-Diaminononanoate
Nomenclature Type | Identifier/Synonym | Source |
---|---|---|
IUPAC Name | 7,8-diaminononanoic acid | CHEBI:2247 [2] |
Common Synonyms | 7,8-DAP; 7,8-DAPA; 7,8-diaminopelargonic acid | SGD [1] |
CAS Registry Number | 21738-21-6 | ChemIDplus [2] |
ChEBI ID | CHEBI:2247 (acid); CHEBI:17830 (anion) | ChEBI [2] [9] |
HMDB ID | HMDB0304236 | HMDB [4] |
KEGG Compound | C01037 | KEGG [2] [9] |
7,8-Diaminononanoate (DAPA) serves as the penultimate precursor in the de novo biosynthesis pathway of biotin (vitamin B7), an essential cofactor for carboxylation, decarboxylation, and transcarboxylation reactions across all domains of life [8] [10]. The biotin pathway involves four conserved enzymatic steps following the formation of the pimelate moiety:
DAPA is specifically generated by BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, and consumed by BioD (DTBS), which catalyzes an ATP-dependent carboxylation using CO₂ to form the ureido ring of dethiobiotin [8] [10]. This step is metabolically critical and tightly regulated due to the high energy cost of biotin synthesis, requiring ~19 ATP equivalents per molecule [10].
Evolutionarily, the DAPA-dependent pathway exhibits remarkable conservation. In Escherichia coli, the canonical bioD gene encodes the primary DTBS. However, an alternative DTBS, ynfK, is expressed only during anaerobic growth and exhibits weaker activity. Despite poor catalytic efficiency, YnfK’s anaerobic expression (activated by the FNR transcription factor) underscores DAPA metabolism’s adaptability to oxygen-limited environments [8]. In Saccharomyces cerevisiae (yeast), engineering oxygen-independent biotin biosynthesis pathways confirmed the essentiality of DAPA formation under anaerobic conditions, highlighting its conserved metabolic role [3] [10].
Table 2: Enzymes Directly Utilizing 7,8-Diaminononanoate in Biotin Synthesis
Enzyme | EC Number | Reaction Catalyzed | Organism | Conservation |
---|---|---|---|---|
BioA | 2.6.1.47 | Synthesis of DAPA from 8-amino-7-oxononanoate | Bacteria, Fungi | Universal in biotin-synthesizing organisms |
BioD (DTBS) | 6.3.3.3 | Carboxylation of DAPA → Dethiobiotin | Bacteria, Archaea, Eukarya | Universal |
YnfK | 6.3.3.3 | Anaerobic DTBS activity (low efficiency) | γ-Proteobacteria | Conserved in anaerobic bacteria |
DAPA is a key metabolic intermediate primarily documented in microorganisms capable of de novo biotin synthesis, including bacteria, archaea, fungi, and plants. Its presence is intrinsically linked to the genomic presence of the bio operon or its homologs:
Escherichia coli: DAPA is a well-characterized intermediate in the canonical aerobic biotin pathway. The bio operon (bioA-B-F-C-D) includes bioA (DAPA synthase) and bioD (DTBS). Crucially, E. coli possesses a secondary DTBS encoded by ynfK, expressed under anaerobic conditions via FNR activation. While ynfK complements bioD deletion weakly, its conservation across γ-proteobacteria underscores DAPA metabolism’s adaptability to oxygen deprivation [8] [10].
Saccharomyces cerevisiae: Yeast metabolizes DAPA via a functionally equivalent but genetically distinct pathway. The BIO genes (BIO1-BIO6) include BIO3-BIO1 (fusion protein with BioA activity) and BIO2 (DTBS). Biochemical studies confirm DAPA’s occurrence in yeast cytosol, and its pathway engineering has enabled oxygen-independent biotin production, emphasizing DAPA’s essential role in fungal metabolism [3] [7] [9].
Other Organisms: Homologs of bioA and bioD are widespread in biotin-synthesizing bacteria (e.g., Bacillus subtilis) and archaea. Plants utilize a similar pathway localized in mitochondria and plastids. Pathogenic bacteria like Mycobacterium tuberculosis depend on DAPA-dependent biotin synthesis for virulence, making it a target for antimicrobial development [1] [10]. Notably, humans and animals lack DAPA biosynthesis, requiring dietary biotin.
Table 3: Taxonomic Distribution of DAPA Metabolism
Organism Group | Representative Species | Key Genes | Pathway Features | Evidence |
---|---|---|---|---|
γ-Proteobacteria | Escherichia coli | bioA, bioD, ynfK | Aerobic/anaerobic DTBS; BioC-BioH pimelate pathway | Biochemical/genetic [8] [10] |
Fungi | Saccharomyces cerevisiae | BIO3-BIO1, BIO2 | Fusion aminotransferase; Oxygen-independent engineering | Metabolic engineering [3] [7] |
Firmicutes | Bacillus subtilis | bioA, bioW, bioD | BioW-mediated pimelate synthesis | Genomic & complementation [10] |
Plants | Arabidopsis thaliana | BIO2, BIO3-BIO1 | Mitochondrial/plastid localization | Homology prediction [10] |
Animals/Humans | None | Absent | Require dietary biotin | Genomic analysis [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7